molecular formula C23H28N2O6 B12500618 Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12500618
M. Wt: 428.5 g/mol
InChI Key: HWGMVVVKXBVKLF-UHFFFAOYSA-N
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Description

Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzoate ester linked to a morpholine ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, including the formation of the benzoate ester, the introduction of the morpholine ring, and the attachment of the dimethoxyphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Uniqueness

Propyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its specific ester group (propyl) and the combination of functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

propyl 5-[(3,5-dimethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28N2O6/c1-4-9-31-23(27)20-14-17(5-6-21(20)25-7-10-30-11-8-25)24-22(26)16-12-18(28-2)15-19(13-16)29-3/h5-6,12-15H,4,7-11H2,1-3H3,(H,24,26)

InChI Key

HWGMVVVKXBVKLF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCOCC3

Origin of Product

United States

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